molecular formula C12H24O2 B14305163 2-[(4-tert-Butylcyclohexyl)oxy]ethan-1-ol CAS No. 116549-08-7

2-[(4-tert-Butylcyclohexyl)oxy]ethan-1-ol

Cat. No.: B14305163
CAS No.: 116549-08-7
M. Wt: 200.32 g/mol
InChI Key: AUDDQSZTLCWZDZ-UHFFFAOYSA-N
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Description

2-[(4-tert-Butylcyclohexyl)oxy]ethan-1-ol is an organic compound that features a cyclohexyl ring substituted with a tert-butyl group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-tert-Butylcyclohexyl)oxy]ethan-1-ol typically involves the reaction of 4-tert-butylcyclohexanol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-tert-butylcyclohexanol attacks the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-tert-Butylcyclohexyl)oxy]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of various substituted ethers or other functionalized compounds.

Scientific Research Applications

2-[(4-tert-Butylcyclohexyl)oxy]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-tert-Butylcyclohexyl)oxy]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylcyclohexanol: A precursor in the synthesis of 2-[(4-tert-Butylcyclohexyl)oxy]ethan-1-ol.

    4-tert-Butylcyclohexyl acetate: A structurally similar compound with different functional groups.

    Cyclohexanol derivatives: Compounds with similar cyclohexyl ring structures but different substituents.

Uniqueness

This compound is unique due to its specific combination of a tert-butyl group and an ethoxy group on the cyclohexyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

116549-08-7

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

2-(4-tert-butylcyclohexyl)oxyethanol

InChI

InChI=1S/C12H24O2/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h10-11,13H,4-9H2,1-3H3

InChI Key

AUDDQSZTLCWZDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)OCCO

Origin of Product

United States

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